5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime
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Overview
Description
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods
the general principles of isoxazole synthesis can be applied, such as using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar structure but without the hydroxyimino and carbaldehyde oxime groups.
Thiadiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxadiazole: A heterocycle containing two nitrogen atoms and one oxygen atom.
Uniqueness
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is unique due to its specific functional groups, which impart distinct chemical and biological properties.
Biological Activity
5-((Hydroxyimino)methyl)isoxazole-3-carbaldehyde oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H6N2O3
- Molecular Weight: 158.12 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of isoxazole derivatives with hydroxylamine. The general synthetic route can be summarized as follows:
- Formation of Isoxazole: Starting from appropriate aldehydes and nitriles under acidic conditions.
- Oxime Formation: Reacting the isoxazole with hydroxylamine to yield the oxime derivative.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at low concentrations, making it a potential candidate for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
In a study examining the effects of this compound on MCF-7 cells, researchers found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
The biological activity of this compound can be linked to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The oxime group may interact with active sites of enzymes involved in cellular metabolism or signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of Gene Expression: Alteration in the expression levels of genes associated with cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
This compound can be compared with other isoxazole derivatives known for their biological activities:
Properties
Molecular Formula |
C5H5N3O3 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
(NE)-N-[[3-[(E)-hydroxyiminomethyl]-1,2-oxazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C5H5N3O3/c9-6-2-4-1-5(3-7-10)11-8-4/h1-3,9-10H/b6-2+,7-3+ |
InChI Key |
GVBKGSDXUUDQSZ-YPCIICBESA-N |
Isomeric SMILES |
C1=C(ON=C1/C=N/O)/C=N/O |
Canonical SMILES |
C1=C(ON=C1C=NO)C=NO |
Origin of Product |
United States |
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